(2S,3S)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid is a significant compound in the field of organic chemistry and peptide synthesis. It is a derivative of piperidine, characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is particularly valuable in solid-phase peptide synthesis due to its role in protecting amino acids during the synthesis process.
The compound is synthesized through various methods, often involving solid-phase techniques that utilize specific resins and protecting groups. The Fmoc group serves as a temporary protective group that can be easily removed under basic conditions, facilitating the sequential addition of amino acids.
(2S,3S)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid is classified as an amino acid derivative. Its systematic name reflects its stereochemistry and functional groups, which are crucial for its reactivity and applications in peptide synthesis.
The synthesis of (2S,3S)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid typically involves solid-phase peptide synthesis techniques. A common approach includes the use of 2-chlorotrityl chloride resin as a support for the Fmoc-protected amino acid.
This method allows for high efficiency and yield in synthesizing complex peptides by enabling multiple cycles of deprotection and coupling.
The molecular formula of (2S,3S)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid is , with a molecular weight of 365.42 g/mol. The structure features a piperidine ring with two stereogenic centers at positions 2 and 3, which contributes to its chirality.
Key structural data includes:
(2S,3S)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid participates in various chemical reactions:
The reactions often require activation of the carboxylic acid group to enhance reactivity, typically achieved through coupling agents like HBTU or DIC (N,N'-diisopropylcarbodiimide).
The mechanism for peptide bond formation involves:
This mechanism underlies the efficiency of solid-phase peptide synthesis methodologies.
Relevant data on solubility and stability can inform handling procedures during synthesis.
(2S,3S)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid is primarily used in:
Its role as a versatile building block makes it invaluable in both academic research and pharmaceutical development contexts.
Solid-Phase Peptide Synthesis (SPPS) IntegrationThe Fmoc group is the cornerstone of contemporary SPPS due to its orthogonality to t-butyl-based side-chain protection and its mild deprotection using 20% piperidine in DMF (half-life ≈6 seconds) [2] [6]. This compound’s piperidine scaffold introduces conformational constraints into peptide chains, reducing flexibility and enhancing target specificity. For example, in anticancer peptide design, its rigid structure minimizes entropic penalties during protein binding, improving inhibitory constants (Ki) by 3–5-fold compared to flexible analogs [1]. The Fmoc group also enables real-time reaction monitoring via UV spectroscopy (λ=301 nm) as deprotection releases dibenzofulvene, which forms a stable adduct with piperidine to prevent side reactions [6].
Table 2: Fmoc Deprotection Cocktails Used in SPPS
Deprotection Reagent | Concentration | Deprotection Time | Compatibility | Advantages |
---|---|---|---|---|
Piperidine | 20% in DMF | 3–5 min | High | Rapid, quantitative removal |
Piperazine/DBU/Formic Acid | 5%/1%/1% in DMF | 8–10 min | Moderate | Avoids controlled substance (piperidine) |
Biological Activity EnhancementThe cis-fused piperidine ring mimics proline’s secondary structure but with enhanced steric and electronic modulation from the C2-methyl and C3-carboxylic acid groups. This allows:
Early Carbamate Protecting GroupsBefore Fmoc’s adoption, Boc (t-butyloxycarbonyl) and Cbz (carboxybenzyl) dominated amine protection. Boc required corrosive trifluoroacetic acid (TFA) for deprotection, limiting compatibility with acid-sensitive residues, while Cbz demanded catalytic hydrogenation, posing challenges with sulfur-containing peptides [4]. The early 1970s saw Fmoc’s invention by Carpino and Han for solution-phase synthesis, but its reactivity with amines initially hindered utility [6]. The early 1980s breakthrough came with Fmoc’s adaptation to SPPS, where dibenzofulvene byproducts could be efficiently washed away, resolving purification hurdles [2] [6].
Development of Piperidine-Based Fmoc Amino AcidsPiperidine carboxylic acids entered peptide chemistry as proline analogs offering altered ring puckering and steric profiles. The synthesis of (2S,3S)-2-methylpiperidine-3-carboxylic acid in the late 1980s (CAS: 110287-65-5) enabled access to chiral, multifunctionalized scaffolds [1] [5]. Key milestones include:
Structural Innovations and DerivativesSystematic modifications have expanded this compound’s utility:
Table 3: Evolution of Key Fmoc-Protected Piperidine Carboxylic Acid Derivatives
Decade | Derivative | Structural Innovation | Primary Application |
---|---|---|---|
1980s | (2S,3S)-2-methylpiperidine-3-carboxylic acid | Unprotected cis-2,3-disubstituted piperidine | Neurological agent precursor |
1990s | (2S,3S)-1-Boc-2-methylpiperidine-3-carboxylic acid | Acid-labile Boc protection | Solution-phase peptide coupling |
2000s | (2S,3S)-1-Fmoc-2-methylpiperidine-3-carboxylic acid | Base-labile Fmoc protection | SPPS of constrained peptides |
2020s | (S)-Fmoc-3-(trifluoromethyl)-piperidine-3-carboxylic acid | CF3 group for stability/NMR | PET imaging probes, metabolic studies |
This compound exemplifies the synergy between protecting group technology and rational heterocyclic design, positioning it as an indispensable tool for next-generation peptide therapeutics [1] [6] [8].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7